molecular formula C22H19N3O4 B11317030 5-(4-methylphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11317030
M. Wt: 389.4 g/mol
InChI Key: VFJGPIJNNCONNK-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoxazine ring, an oxazole ring, and a carboxamide group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the benzoxazine and oxazole rings. The process may start with the preparation of intermediate compounds through reactions such as cyclization, condensation, and substitution. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as solvent choice and reaction time, is crucial to ensure high yield and purity. Industrial methods may also include purification steps like crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(4-methylphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-methylphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and ring structures

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

5-(4-methylphenyl)-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H19N3O4/c1-3-10-25-18-11-16(8-9-19(18)28-13-21(25)26)23-22(27)17-12-20(29-24-17)15-6-4-14(2)5-7-15/h3-9,11-12H,1,10,13H2,2H3,(H,23,27)

InChI Key

VFJGPIJNNCONNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4CC=C

Origin of Product

United States

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